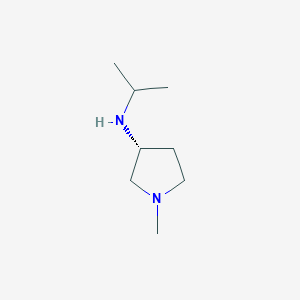

Isopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3R)-1-methyl-N-propan-2-ylpyrrolidin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-7(2)9-8-4-5-10(3)6-8/h7-9H,4-6H2,1-3H3/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZLMGWQXOIZRMW-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1CCN(C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N[C@@H]1CCN(C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodologies for the Stereoselective Synthesis of Isopropyl R 1 Methyl Pyrrolidin 3 Yl Amine

Retrosynthetic Strategies for the Pyrrolidine (B122466) and Isopropyl Amine Linkage

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. arxiv.org For Isopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amine, this process reveals several logical pathways centered on the formation of the crucial C-N bonds and the pyrrolidine ring itself.

The primary retrosynthetic disconnections for the target molecule focus on the bonds linking the key structural fragments.

C3-N Bond Disconnection (Strategy A): The most straightforward disconnection is at the bond between the isopropyl group and the pyrrolidine C3-amine. This leads to two primary synthons: the chiral amine core, (R)-1-methyl-pyrrolidin-3-amine , and an isopropyl electrophile equivalent, such as 2-bromopropane (B125204) or acetone (B3395972) (for reductive amination). This approach places the synthetic challenge squarely on the enantioselective preparation of the chiral pyrrolidine intermediate.

Ring-Closing Disconnections (Strategy B & C): Alternatively, the pyrrolidine ring itself can be disconnected. A common strategy involves a disconnection of the N1-C2 and C4-C5 bonds, which could point towards an acyclic precursor suitable for a tandem or sequential cyclization. For instance, a 1,4-dihaloalkane derivative could be cyclized with a primary amine.

These disconnection strategies highlight a small set of crucial, stereodefined intermediates. The most pivotal of these is (R)-1-methyl-pyrrolidin-3-amine or its precursors, such as (R)-3-amino-1-methyl-pyrrolidin-2-one or (R)-1-methyl-3-hydroxypyrrolidine. The synthesis is therefore largely a challenge of producing these intermediates with high enantiopurity.

| Strategy | Disconnection Point | Key Intermediates/Synthons | Forward Reaction |

| A | C(isopropyl)-N(amine) | (R)-1-methyl-pyrrolidin-3-amine, Acetone | Reductive Amination |

| B | N1-C5 and C3-C4 | Acyclic amino-dihalide or amino-diepoxide | Intramolecular Cyclization |

| C | N1-C2 and C4-C5 | Michael acceptor and an amino acid derivative | Conjugate Addition followed by Cyclization |

The critical stereochemical control point in the synthesis of this compound is the establishment of the (R)-configuration at the C3 position of the pyrrolidine ring. The synthetic strategy must incorporate a method to introduce this chirality effectively.

The primary control point occurs during the synthesis of the pyrrolidine ring or its immediate precursor. The chosen method, whether it be asymmetric catalysis, use of a chiral pool starting material, or a chiral auxiliary, will dictate when and how the stereocenter is set. Once the chiral center at C3 is established in an intermediate like (R)-1-methyl-3-hydroxypyrrolidine or a protected (R)-1-methyl-pyrrolidin-3-amine, subsequent transformations, such as the final N-isopropylation, are typically designed not to affect this established stereocenter. Therefore, the success of the entire synthesis hinges on the robust and high-fidelity formation of this chiral core.

Enantioselective Routes to the (R)-1-methyl-pyrrolidin-3-yl Core

The synthesis of the chiral (R)-1-methyl-pyrrolidin-3-yl core is the cornerstone of the entire process. Various asymmetric synthesis methodologies can be employed to achieve this. mdpi.com

Asymmetric catalysis offers a direct and efficient method for establishing the C3 stereocenter. Metal-catalyzed asymmetric hydrogenation of a prochiral precursor is a particularly powerful strategy. For example, a β-keto-pyrrolidinone can be reduced to the corresponding β-hydroxy-pyrrolidinone with high enantioselectivity using ruthenium-based catalysts with chiral phosphine (B1218219) ligands. researchgate.net This hydroxyl group can then be converted to the amine. Similarly, enantioselective reduction of a cyclic enamine or imine can directly yield the chiral amine.

Organocatalysis, using small chiral organic molecules, has also emerged as a powerful tool for the synthesis of substituted chiral pyrrolidines. unibo.it Proline and its derivatives are often used to catalyze reactions like asymmetric Michael additions or aldol (B89426) reactions, which can be key steps in building the pyrrolidine ring with the desired stereochemistry. acs.org

| Catalyst Type | Example Catalyst/Ligand | Substrate Type | Key Transformation | Reported Selectivity |

| Metal Catalysis | Ru-BINAP, Ru-SEGPHOS | β-keto-lactams, enamines | Asymmetric Hydrogenation | Often >95% ee/de researchgate.net |

| Metal Catalysis | Pd-Phosphoramidite | Trimethylenemethane & Imines | [3+2] Cycloaddition | High ee organic-chemistry.org |

| Organocatalysis | Proline derivatives | Aldehydes, nitroalkenes | Michael Addition/Aldol Reaction | Moderate to high ee unibo.itacs.org |

| Biocatalysis | Engineered Cytochrome P411 | Alkyl Azides | Intramolecular C-H Amination | Up to 99:1 er nih.gov |

The chiral pool provides a cost-effective and practical approach by using readily available, enantiomerically pure natural products as starting materials. unibo.it Amino acids, carbohydrates, and hydroxy acids are common starting points for pyrrolidine synthesis. nih.gov

For the synthesis of the (R)-1-methyl-pyrrolidin-3-yl core, precursors with the correct inherent stereochemistry are chosen. For instance, D-malic acid or L-aspartic acid can serve as suitable starting materials. A typical sequence might involve the conversion of the starting material's functional groups to form an acyclic precursor that is then cyclized to form the pyrrolidine ring, preserving the original stereocenter which becomes the C3 position. 4-Hydroxyproline is another excellent precursor for synthesizing substituted pyrrolidines. mdpi.com

| Chiral Precursor | Key Synthetic Steps | Target Intermediate |

| D-Malic Acid | Amidation, Reduction, Cyclization, Functional Group Interconversion | (R)-1-methyl-3-hydroxypyrrolidine |

| L-Aspartic Acid | Reduction, Protection, Cyclization | Protected (R)-3-aminopyrrolidine derivative |

| (2R, 3R)-Tartaric Acid | Conversion to diamine, Cyclization | (R)-pyrrolidine derivative |

| L-Methionine | S-alkylation, Cyclization, Desulfurization | (R)-1-methyl-pyrrolidin-3-one |

Chiral auxiliary-based methods involve the temporary covalent attachment of a chiral molecule to a substrate to direct a diastereoselective reaction. sigmaaldrich.com After the desired stereocenter has been created, the auxiliary is removed and can often be recycled. sigmaaldrich.com

Common auxiliaries include Evans' oxazolidinones and pseudoephedrine derivatives. nih.gov In a potential synthesis of the (R)-1-methyl-pyrrolidin-3-yl core, a prochiral substrate, such as a succinimide (B58015) derivative, could be modified with a chiral auxiliary. Subsequent diastereoselective reduction of a ketone or alkylation at the α-position, controlled by the steric influence of the auxiliary, would set the C3 stereocenter. Cleavage of the auxiliary would then yield the enantiomerically enriched pyrrolidine product. For example, asymmetric conjugate additions to chiral bicyclic lactams have been used to generate chiral 3-aminopyrrolidines with high stereoselectivity. acs.org

| Chiral Auxiliary | Typical Substrate | Key Diastereoselective Reaction |

| Evans' Oxazolidinones | N-Acyl imide | Alkylation, Aldol reaction |

| Pseudoephedrine | N-Amide | α-Alkylation |

| SAMP/RAMP Hydrazones | Ketones/Aldehydes | α-Alkylation, Michael addition researchgate.net |

| (S)-1-Phenylethylamine | Imine formation | Asymmetric addition to C=N bond |

Biocatalytic Transformations for Stereospecific Pyrrolidine Formation

The use of enzymes in organic synthesis offers a powerful approach to creating chiral molecules with high stereoselectivity under mild conditions. mdpi.com Biocatalytic methods have emerged as viable and green alternatives for the construction of the chiral pyrrolidine ring. mdpi.com

Recent advancements have demonstrated the utility of various enzyme classes, including transaminases (TAs), keto reductases (KREDs), and engineered enzymes like cytochrome P411 variants, for the asymmetric synthesis of pyrrolidine derivatives. nih.govnih.gov Transaminases, which are pyridoxal-5′-phosphate (PLP)-dependent enzymes, are particularly effective in catalyzing the transfer of an amino group to a prochiral ketone, thereby establishing a chiral center. acs.orguniovi.es For instance, a one-pot photoenzymatic route to N-Boc-3-aminopyrrolidine has been developed, which combines a photochemical oxyfunctionalization step with a stereoselective enzymatic transamination, achieving high conversions and an enantiomeric excess (ee) of over 99%. nih.gov

Furthermore, directed evolution has been used to engineer cytochrome P411 variants that can catalyze the intramolecular C(sp³)–H amination of azide (B81097) precursors. nih.govacs.org This "new-to-nature" enzymatic reaction provides a direct route to chiral pyrrolidines with good to excellent enantioselectivity (up to 99:1 er) and yields. nih.govacs.org These biocatalytic strategies represent a significant step forward, often avoiding the use of hazardous reagents and toxic metals associated with traditional chemical methods. nih.gov

Table 1: Examples of Biocatalytic Methods for Chiral Pyrrolidine Synthesis| Enzyme Class | Reaction Type | Substrate Type | Reported Selectivity | Reference |

|---|---|---|---|---|

| Amine Transaminase (ATA) | Asymmetric Transamination | Prochiral Ketone | >99% ee | nih.gov |

| Engineered Cytochrome P411 | Intramolecular C-H Amination | Alkyl Azide | Up to 99:1 er | nih.govacs.org |

| ω-Transaminase (TA) & Monoamine Oxidase (MAO-N) | Chemoenzymatic Cascade | 1,4-Diketone | >94% ee, >98% de | mdpi.com |

Formation of the Isopropyl Amine Moiety

Once the chiral precursor, (R)-1-methyl-pyrrolidin-3-amine, is obtained, the subsequent step involves the introduction of the isopropyl group onto the primary amine at the C-3 position. The primary methods for achieving this transformation are reductive amination and direct alkylation or amidation-reduction sequences.

Reductive amination is a highly effective and widely used method for the synthesis of secondary and tertiary amines. organic-chemistry.orgorgsyn.org The process involves the reaction of the primary amine, (R)-1-methyl-pyrrolidin-3-amine, with an isopropyl precursor, typically acetone. This reaction proceeds via the in-situ formation of an iminium ion intermediate, which is then reduced to the final secondary amine, this compound.

A variety of reducing agents can be employed for this transformation, with the choice often depending on the substrate's functional group tolerance and the desired reaction conditions. organic-chemistry.org Sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH₃CN) are mild and selective reagents commonly used for this purpose. researchgate.net More robust reducing agents like sodium borohydride (B1222165) (NaBH₄) can also be used, sometimes in the presence of an acid catalyst to facilitate imine formation. ed.gov This one-pot procedure is advantageous due to its operational simplicity and generally high yields. researchgate.net

Table 2: Common Reducing Agents for Reductive Amination with Acetone| Reducing Agent | Typical Solvent | Key Characteristics | Reference |

|---|---|---|---|

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE), Tetrahydrofuran (THF) | Mild, selective, tolerates a wide range of functional groups. | researchgate.net |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (B129727) (MeOH), Ethanol (B145695) (EtOH) | Effective at slightly acidic pH; requires careful handling due to toxicity. | organic-chemistry.org |

| Sodium Borohydride (NaBH₄) | Methanol (MeOH), Ethanol (EtOH) | Cost-effective; often used with an acid catalyst (e.g., acetic acid). | ed.gov |

| Catalytic Hydrogenation (H₂) | Methanol (MeOH), Ethanol (EtOH) | Green method using catalysts like Pd/C or Ni; requires pressure equipment. | organic-chemistry.org |

An alternative to reductive amination is the direct N-alkylation of (R)-1-methyl-pyrrolidin-3-amine using an isopropylating agent such as 2-bromopropane or 2-iodopropane. This reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed as a byproduct. However, a significant challenge in direct alkylation is the potential for over-alkylation, where the desired secondary amine product reacts further to form a tertiary amine or even a quaternary ammonium (B1175870) salt. organic-chemistry.org Achieving selective mono-N-alkylation can therefore be difficult. organic-chemistry.org

To circumvent the issue of over-alkylation, a two-step amidation-reduction sequence can be employed. In this approach, the primary amine is first acylated with isobutyryl chloride or isobutyric anhydride (B1165640) to form the corresponding N-(1-methyl-pyrrolidin-3-yl)-isobutyramide. This amide intermediate is then reduced to the target isopropyl amine using a powerful reducing agent, most commonly lithium aluminum hydride (LiAlH₄). This sequence offers excellent control over the degree of alkylation, reliably yielding the desired secondary amine.

Optimization of Synthetic Parameters

The efficiency, yield, and stereochemical fidelity of the synthesis are highly dependent on the reaction conditions. Careful optimization of parameters such as solvent, temperature, and catalyst system is crucial for developing a robust and scalable synthetic route.

The choice of solvent can profoundly influence reaction rates and selectivity. In many stereoselective transformations, solvent polarity and coordinating ability can affect the stability of transition states and intermediates. For example, in certain catalytic syntheses of pyrrolidines, ethanol has been identified as an optimal solvent, promoting high reaction rates and yields. rsc.org

Temperature is another critical variable. While elevated temperatures can accelerate reactions, they may also compromise enantioselectivity by allowing competing reaction pathways with higher activation energies to become more accessible. Consequently, reactions are often conducted at reduced temperatures to enhance stereocontrol. The optimal temperature must be determined empirically for each specific synthetic step to balance reaction kinetics and selectivity. rsc.org Pressure is a key parameter primarily in reactions involving gases, such as catalytic hydrogenations, where optimizing hydrogen pressure can significantly improve the rate and efficiency of the reduction.

In asymmetric catalytic transformations, the catalyst system—comprising a metal precursor and a chiral ligand—is paramount for inducing enantioselectivity. acs.org Catalyst loading is a critical factor for process viability, with a lower loading being economically and environmentally preferable. Research aims to develop highly active catalysts that can be used in minimal quantities (e.g., 0.2-5 mol%) without sacrificing efficiency or selectivity. mdpi.com

The rational design of chiral ligands is at the heart of modern asymmetric catalysis. bohrium.comacs.org For the synthesis of chiral heterocycles like pyrrolidines, ligands are designed to create a well-defined chiral pocket around the metal center. This steric and electronic environment forces the substrate to adopt a specific orientation, leading to the preferential formation of one enantiomer. Bifunctional catalysts, which possess both a Lewis acidic metal center and a Brønsted acidic or basic site (e.g., a thiourea (B124793) or squaramide moiety), have proven particularly effective. researchgate.net This dual activation mechanism can lead to enhanced reactivity and higher levels of stereocontrol. researchgate.net The relationship between ligand structure and enantioselectivity is a subject of continuous investigation, driving the development of increasingly sophisticated and effective catalyst systems. bohrium.comacs.org

Green Chemistry Principles and Sustainable Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves a focus on metrics such as atom economy, the use of safer solvents, and the incorporation of renewable resources.

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.govguidechem.com The ideal reaction has an atom economy of 100%, where all reactant atoms are found in the final product, generating no waste. nih.govgoogle.com

A common and efficient method for the synthesis of secondary amines like this compound is reductive amination. This process typically involves the reaction of a ketone, in this case, (R)-1-methylpyrrolidin-3-one, with a primary amine, isopropylamine (B41738), in the presence of a reducing agent.

The choice of reducing agent significantly impacts the atom economy of the synthesis. Two potential pathways are considered here: one using a stoichiometric reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), and another employing catalytic hydrogenation.

Pathway 1: Reductive Amination using Sodium Triacetoxyborohydride

The reaction proceeds as follows: (R)-1-methylpyrrolidin-3-one + Isopropylamine + NaBH(OAc)₃ → this compound + NaOAc + B(OAc)₂OH

Pathway 2: Catalytic Hydrogenation

This pathway involves the same ketone and amine, but uses hydrogen gas (H₂) and a metal catalyst (e.g., Palladium on carbon, Pd/C). (R)-1-methylpyrrolidin-3-one + Isopropylamine + H₂ --(Pd/C)--> this compound + H₂O

The theoretical atom economy for each pathway can be calculated using the formula: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 google.com

The following interactive table compares the atom economy for these two synthetic approaches.

| Synthetic Pathway | Reactants | Desired Product | Molecular Weight of Product (g/mol) | Sum of Molecular Weights of Reactants (g/mol) | Calculated Atom Economy (%) |

|---|---|---|---|---|---|

| Reductive Amination with NaBH(OAc)₃ | (R)-1-methylpyrrolidin-3-one (99.13) + Isopropylamine (59.11) + NaBH(OAc)₃ (211.94) | This compound | 142.24 | 370.18 | 38.42 |

| Catalytic Hydrogenation | (R)-1-methylpyrrolidin-3-one (99.13) + Isopropylamine (59.11) + H₂ (2.02) | This compound | 142.24 | 160.26 | 88.75 |

As the data clearly indicates, catalytic hydrogenation offers a significantly higher atom economy than the use of a stoichiometric borohydride reagent. This is because hydrogen is a very light reactant, and the only byproduct is water. In contrast, the use of sodium triacetoxyborohydride generates a substantial amount of inorganic salt waste, leading to a much lower atom economy. Therefore, from a green chemistry perspective, catalytic hydrogenation represents a more efficient and sustainable synthetic route.

The choice of solvents and the origin of starting materials are critical considerations for developing a sustainable synthetic process.

Benign Solvents: The chemical industry is moving away from hazardous solvents, such as chlorinated hydrocarbons, towards more environmentally friendly alternatives. google.com For the synthesis of pyrrolidine derivatives, research has explored the use of greener solvents. For instance, patents describing the synthesis of the precursor (3R)-1-methylpyrrolidin-3-ol utilize methanol as a solvent. google.com Methanol is considered a more benign solvent than many traditional organic solvents. Other potential green solvents for reductive amination include ethanol and, in some cases, water, which would further improve the environmental profile of the synthesis. Pyrrolidone-based solvents, which can themselves be derived from renewable sources, have also been investigated for syntheses involving chiral molecules. nih.govchemsrc.com

Renewable Feedstocks: The reliance on petrochemicals for starting materials is a major sustainability challenge. A key goal of green chemistry is to utilize renewable feedstocks, often derived from biomass. google.com The core pyrrolidine structure of the target molecule can potentially be synthesized from bio-based precursors.

For example, a patented method for preparing 1-methyl-3-pyrrolidinol, a direct precursor to the ketone needed for synthesis, starts from malic acid. Malic acid is a naturally occurring dicarboxylic acid found in many fruits. Another promising renewable feedstock is γ-aminobutyric acid (GABA), which can be derived from the amino acid glutamic acid and converted into N-methylpyrrolidone, a related structural motif. The development of synthetic pathways that utilize such renewable raw materials could significantly enhance the sustainability of producing this compound.

The following table summarizes potential renewable feedstocks and their connection to the synthesis of the target compound's core structure.

| Renewable Feedstock | Bio-based Source | Potential Intermediate | Relevance to Synthesis |

|---|---|---|---|

| Malic Acid | Fruits (e.g., apples) | (R)-1-methyl-3-pyrrolidinol | Direct precursor to (R)-1-methylpyrrolidin-3-one. |

| Glutamic Acid | Plant proteins | γ-aminobutyric acid (GABA) | Can be converted to N-methylpyrrolidone, demonstrating a bio-based route to the N-methylated pyrrolidine ring system. |

By integrating high atom economy reactions, such as catalytic hydrogenation, with the use of benign solvents and renewable feedstocks, the synthesis of this compound can be aligned more closely with the principles of green and sustainable chemistry.

Advanced Characterization and Structural Elucidation of Isopropyl R 1 Methyl Pyrrolidin 3 Yl Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for the structural elucidation of Isopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amine, offering an unambiguous map of the atomic connectivity and spatial relationships within the molecule.

One-dimensional (1D) NMR provides fundamental information about the chemical environment of magnetically active nuclei.

¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling. The integration of signals corresponds to the number of protons in each environment.

¹³C NMR: The carbon-13 spectrum indicates the number of unique carbon atoms. The chemical shifts are characteristic of the carbon type (e.g., aliphatic, adjacent to a heteroatom).

¹⁵N NMR: Nitrogen-15 NMR, although less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, can provide direct information about the electronic environment of the two nitrogen atoms in the molecule, distinguishing the tertiary amine in the pyrrolidine (B122466) ring from the secondary amine of the isopropylamine (B41738) group.

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other, typically on adjacent carbons (²J or ³J coupling), confirming the proton sequence within the pyrrolidine ring and the isopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): Maps direct one-bond correlations between protons and the carbons they are attached to, allowing for definitive assignment of each proton signal to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation): Shows longer-range correlations (typically 2-3 bonds) between protons and carbons. This is crucial for connecting molecular fragments, such as linking the N-methyl protons to the C2 and C5 carbons of the pyrrolidine ring, and the isopropyl group to the C3 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are in close proximity. This is vital for confirming the stereochemistry, for instance, by observing correlations between the C3 proton and specific protons on the isopropyl group, which helps define their relative orientation.

Table 1: Predicted ¹H NMR Data for this compound Predicted chemical shifts (δ) in ppm relative to TMS in CDCl₃.

| Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz | Integration |

| H3 (CH-N) | 3.10 - 3.25 | m | - | 1H |

| Isopropyl CH | 2.85 - 3.00 | sept | ~6.3 | 1H |

| H2, H5 (CH₂-N) | 2.50 - 2.80 | m | - | 4H |

| N-CH₃ | 2.35 | s | - | 3H |

| H4 (CH₂) | 1.80 - 2.10 | m | - | 2H |

| Isopropyl CH₃ | 1.05 - 1.15 | d | ~6.3 | 6H |

| N-H | Variable | br s | - | 1H |

Table 2: Predicted ¹³C NMR Data for this compound Predicted chemical shifts (δ) in ppm relative to TMS in CDCl₃.

| Assignment | Predicted δ (ppm) |

| C3 (CH-N) | 58.0 - 62.0 |

| C2, C5 (CH₂-N) | 55.0 - 59.0 |

| Isopropyl CH | 48.0 - 52.0 |

| N-CH₃ | 41.0 - 44.0 |

| C4 (CH₂) | 30.0 - 34.0 |

| Isopropyl CH₃ | 22.0 - 25.0 |

The pyrrolidine ring of the molecule is not planar and exists in various "envelope" or "twisted" conformations that can interconvert. Similarly, rotation around the C-N bonds and nitrogen inversion can occur. researchgate.netsharif.edu These dynamic processes can often be studied using variable-temperature NMR, a technique known as dynamic NMR (DNMR).

At room temperature, if the rate of conformational exchange is fast on the NMR timescale, the observed spectrum shows averaged signals for the involved nuclei. As the temperature is lowered, this exchange slows down. If the exchange rate becomes slow enough, separate signals for the protons and carbons in each distinct conformation may be observed. By analyzing the changes in the NMR spectra (e.g., line broadening, decoalescence, and sharpening) as a function of temperature, the energy barriers and rates of these conformational changes can be calculated. nih.gov For this compound, DNMR could be used to study the kinetics of the pyrrolidine ring pucker.

Assessing the enantiomeric purity is critical for a chiral compound. While the synthesis may be designed to produce the (R)-enantiomer, the presence of the (S)-enantiomer as an impurity must be quantified. NMR spectroscopy, in conjunction with a chiral solvating agent (CSA), provides a powerful method for this determination. rsc.orgrsc.org

A CSA is a chiral molecule that forms transient, diastereomeric complexes with the enantiomers of the analyte. acs.orgnih.gov These diastereomeric complexes have different NMR spectra. When a CSA is added to a solution of a scalemic (non-racemic) mixture of this compound, the single set of signals observed for the racemic compound will split into two distinct sets of signals—one for the (R)-analyte/CSA complex and one for the (S)-analyte/CSA complex.

The enantiomeric excess (% ee) can then be calculated by integrating the well-resolved, corresponding signals from the two diastereomeric complexes. Common CSAs for amines include chiral acids like (R)- or (S)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate (BNP) or derivatives of BINOL. rsc.orgunipi.it

Table 3: Hypothetical ¹H NMR Data for Enantiomeric Purity Assessment Illustrative chemical shift changes upon addition of a Chiral Solvating Agent (CSA).

| Proton Signal | δ (ppm) without CSA | δ (ppm) with CSA (R-enantiomer) | δ (ppm) with CSA (S-enantiomer) | Δδ (ppm) |

| N-CH₃ | 2.35 | 2.38 | 2.41 | 0.03 |

| Isopropyl CH | 2.92 | 2.96 | 2.99 | 0.03 |

Chiroptical Spectroscopy

Chiroptical techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light. They are indispensable for determining the absolute configuration and studying the conformational properties of chiral compounds. yale.edu

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. libretexts.org A plot of this difference (Δε = εL - εR) versus wavelength is the CD spectrum.

A CD spectrum shows positive or negative peaks, known as Cotton effects, in the regions where the molecule has a chromophore that absorbs light. For this compound, the N-alkyl chromophores will give rise to CD signals in the UV region. The sign of the Cotton effect is highly sensitive to the stereochemistry of the molecule. By comparing the experimentally measured CD spectrum with spectra predicted from quantum chemical calculations for the (R) and (S) configurations, the absolute configuration can be unequivocally confirmed. nih.gov This method is particularly powerful as it provides a direct link between the observed chiroptical properties and the molecule's three-dimensional structure.

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. kud.ac.inwikipedia.org An ORD curve is a plot of specific rotation [α] against wavelength (λ).

For molecules like this compound, which are transparent in the visible region, the ORD curve will be a plain curve, showing a monotonic increase or decrease in rotation as the wavelength decreases. The sign of the rotation at a standard wavelength (e.g., the sodium D-line, 589 nm) is a characteristic property of the enantiomer. In regions where the molecule absorbs light (the UV region for this amine), the ORD curve will show a characteristic peak and trough pattern known as a Cotton effect, which is directly related to the CD spectrum via the Kronig-Kramers relations. ORD is a fundamental technique for confirming the chiral nature of a sample and has historically been a primary method for assigning absolute configurations in classes of related compounds. acs.org

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy serves as a powerful tool for identifying the functional groups and obtaining information about the conformational properties of this compound.

The infrared and Raman spectra of this compound are expected to exhibit characteristic absorption bands corresponding to its distinct structural components: the secondary amine, the tertiary amine within the pyrrolidine ring, the isopropyl group, and the saturated aliphatic ring system. Based on data from analogous compounds like N-methylpyrrolidine, isopropylamine, and other substituted pyrrolidines, a predictive assignment of these vibrational modes can be made. researchgate.netguidechem.com

Key expected vibrations include N-H stretching of the secondary amine, various C-H stretching and bending modes, and C-N stretching vibrations. researchgate.netvscht.cz The N-H stretching vibration is typically observed as a moderate to weak band in the 3300-3500 cm⁻¹ region. msu.edu The aliphatic C-H stretching vibrations from the pyrrolidine ring, N-methyl group, and isopropyl group are anticipated in the 2850-3000 cm⁻¹ range. researchgate.net Bending vibrations for CH₂ and CH₃ groups are expected in the 1350-1470 cm⁻¹ region.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amine | 3300 - 3500 | Weak to Medium |

| C-H Stretch | Aliphatic (Ring, Isopropyl, N-Methyl) | 2850 - 2970 | Strong |

| CH₂ Scissoring | Pyrrolidine Ring | 1450 - 1470 | Medium |

| CH₃ Bending | Isopropyl, N-Methyl | 1365 - 1385 | Medium to Strong |

| C-N Stretch | Tertiary and Secondary Amine | 1020 - 1250 | Medium |

The vibrational modes of the pyrrolidine ring are particularly sensitive to its conformation. The five-membered ring is not planar and typically adopts puckered "envelope" or "twist" conformations. iu.edu.sa The specific puckering of the (R)-1-methyl-pyrrolidin-3-yl moiety, influenced by the bulky isopropylamino substituent, will affect the frequencies of the CH₂ rocking and twisting modes and the ring breathing vibrations. researchgate.net Rotational isomers (rotamers) arising from rotation around the C-N bond connecting the isopropyl group to the ring could also lead to the appearance of distinct vibrational bands. acs.org Detailed computational studies and analysis of the low-frequency region of the Raman spectrum would be necessary to resolve these conformational subtleties.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. nih.govspringernature.com For a chiral compound like this compound, this technique not only confirms the molecular connectivity but also establishes the absolute stereochemistry.

The crystal packing of this amine would be primarily governed by intermolecular hydrogen bonding and van der Waals forces. The secondary amine group (-NH-) is a hydrogen bond donor, while the nitrogen atoms of both the secondary and tertiary amines can act as hydrogen bond acceptors. khanacademy.orgyoutube.com This would likely lead to the formation of hydrogen-bonded chains or networks (e.g., N-H···N) throughout the crystal lattice, a common feature in the crystal structures of secondary amines. mdpi.comproquest.comnih.gov The packing efficiency will also be influenced by the shape and steric bulk of the isopropyl and N-methyl groups, which will arrange to maximize van der Waals interactions. acs.org

| Interaction Type | Donor | Acceptor | Expected Role in Crystal Packing |

|---|---|---|---|

| Hydrogen Bond | -NH- (Secondary Amine) | N (Tertiary or Secondary Amine) | Primary directional force, forming chains or dimers. nih.gov |

| Van der Waals | Aliphatic C-H groups | Aliphatic C-H groups | Space-filling and overall lattice energy contribution. |

A crucial aspect of the crystallographic analysis of a single enantiomer is the determination of its absolute configuration. researchgate.netpurechemistry.org This is achieved by utilizing the phenomenon of anomalous dispersion (or resonant scattering). nih.gov When the X-ray wavelength used is near an absorption edge of an atom in the crystal, the scattering factor for that atom acquires an imaginary component. This effect breaks Friedel's law, which states that the intensities of reflections from crystal planes (hkl) and their inverse (-h-k-l) are equal.

By carefully measuring the intensity differences between these pairs of reflections, known as Bijvoet pairs, the absolute arrangement of atoms in space can be determined unambiguously. researchgate.net This allows for the definitive confirmation that the stereocenter at the C3 position of the pyrrolidine ring has the (R) configuration. The Flack parameter is a value refined during the crystallographic analysis that indicates the correctness of the assigned absolute structure, with a value near zero confirming the assignment.

Advanced Mass Spectrometry Techniques

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound and offers significant structural detail through the analysis of its fragmentation patterns. jove.com

For this compound (Molecular Weight: 142.25 g/mol ), the molecular ion peak [M]⁺• would be observed at m/z 142. In accordance with the nitrogen rule, the odd molecular weight is consistent with the presence of two nitrogen atoms. whitman.edu

The fragmentation of this molecule under electron ionization (EI) is expected to be dominated by α-cleavage, which is the cleavage of a bond adjacent to a nitrogen atom, a characteristic pathway for amines. jove.comlibretexts.org Two primary sites for α-cleavage exist:

Cleavage adjacent to the pyrrolidine nitrogen: This can involve the loss of a methyl radical (•CH₃) from the N-methyl group or cleavage of the C-C bonds within the ring. The most favorable cleavage is often the one that results in the most stable carbocation or radical. A key fragment would arise from the cleavage of the C2-C3 or C4-C5 bond in the ring, leading to stable iminium ions. The fragment at m/z 84, corresponding to the [M - C₃H₇N]⁺• ion, is a known major fragment for N-methylpyrrolidine. chemicalbook.com Another prominent fragment is often seen at m/z 57, corresponding to [C₄H₉]⁺ or [C₃H₅N]⁺•. nih.gov

Cleavage adjacent to the secondary amine nitrogen: Alpha-cleavage at the isopropylamino group would involve the loss of a methyl radical (•CH₃) to form a stable iminium ion at m/z 127 [M-15]⁺.

The mass spectrum of the related compound isopropylamine shows a base peak at m/z 44, resulting from the loss of a methyl group. chemicalbook.comdocbrown.info Similar fragmentation logic would apply to the isopropylamino moiety in the target compound.

| m/z | Predicted Ion Structure | Fragmentation Pathway |

|---|---|---|

| 142 | [C₈H₁₈N₂]⁺• | Molecular Ion (M⁺•) |

| 127 | [C₇H₁₅N₂]⁺ | α-cleavage: Loss of •CH₃ from isopropyl group |

| 98 | [C₆H₁₂N]⁺ | Cleavage of the C3-N bond |

| 84 | [C₅H₁₀N]⁺ | Fragmentation of the pyrrolidine ring |

| 57 | [C₃H₇N]⁺ | Further fragmentation of the pyrrolidine portion |

| 44 | [C₂H₆N]⁺ | Fragment from isopropylamine moiety |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement. Unlike nominal mass spectrometry, which measures mass to the nearest integer, HRMS can measure mass to several decimal places. This precision allows for the calculation of a unique elemental formula, thereby confirming the identity of the compound.

For this compound, the theoretical exact mass can be calculated based on its chemical formula, C₉H₂₀N₂. The exact mass is determined by summing the masses of the most abundant isotopes of each element in the molecule. The (S)-enantiomer, (3S)-N-Isopropyl-N-methyl-3-pyrrolidinamine, has a reported exact mass of 142.147003 Da. chemsrc.com As enantiomers possess identical elemental compositions and, consequently, the same exact mass, this value is also applicable to the (R)-enantiomer.

An experimental HRMS analysis of this compound would be expected to yield a measured mass that is very close to this theoretical value, typically within a few parts per million (ppm) of error. This high degree of accuracy is crucial for distinguishing between isomers and other compounds that may have the same nominal mass.

| Compound | Molecular Formula | Theoretical Exact Mass (Da) |

|---|---|---|

| This compound | C₉H₂₀N₂ | 142.147003 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by analyzing its fragmentation patterns. In an MS/MS experiment, the protonated molecule (precursor ion) is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions (product ions) are then mass-analyzed, providing a "fingerprint" of the molecule's structure.

The most likely fragmentation pathways for the protonated molecule [M+H]⁺ of this compound would involve cleavages at the bonds adjacent to the nitrogen atoms, as these are typically the most labile sites. Key predicted fragmentation pathways include:

α-Cleavage: Cleavage of the C-C bond adjacent to a nitrogen atom is a common fragmentation pathway for amines. For the pyrrolidine ring, this could lead to the opening of the ring and subsequent loss of small neutral molecules.

Loss of the Isopropyl Group: Cleavage of the bond between the isopropyl group and the exocyclic nitrogen could result in the loss of a neutral propylene (B89431) molecule or an isopropyl radical, leading to a significant fragment ion.

Loss of the N-methylpyrrolidine moiety: Fragmentation could lead to the loss of the entire N-methylpyrrolidinyl group, resulting in an ion corresponding to the protonated isopropylamine.

Ring Cleavage of the Pyrrolidine: The pyrrolidine ring itself can undergo fragmentation, leading to a series of characteristic smaller ions.

A detailed analysis of the product ion spectrum would allow for the confirmation of these pathways and provide definitive structural information.

| Precursor Ion (m/z) | Predicted Key Fragment Ions (m/z) | Predicted Neutral Loss |

|---|---|---|

| 143.1548 (C₉H₂₁N₂⁺) | 100.1124 | C₃H₇ (Isopropyl radical) |

| 84.0811 | C₃H₇N (Isopropylamine) | |

| 70.0651 | C₄H₉N (N-methylpyrrolidine fragment) | |

| 58.0651 | C₃H₈N (Isopropylaminyl radical) |

Ion Mobility Mass Spectrometry for Conformational Analysis

Ion mobility mass spectrometry (IM-MS) is an analytical technique that separates ions based on their size, shape, and charge in the gas phase. nih.gov This technique provides an additional dimension of separation to traditional mass spectrometry, allowing for the differentiation of isomers, including conformers and stereoisomers, that have the same mass-to-charge ratio. nih.gov

For a chiral molecule like this compound, which contains a stereocenter and a flexible pyrrolidine ring, multiple conformations can exist. The pyrrolidine ring is known to adopt various puckered conformations, such as the "envelope" and "twisted" forms. nih.gov The nature and position of substituents on the ring can influence the preferred conformation. nih.gov

In an IM-MS experiment, ions are passed through a drift tube filled with a neutral buffer gas. The ions are propelled by a weak electric field and their velocity is impeded by collisions with the gas. The time it takes for an ion to traverse the drift tube (drift time) is related to its rotationally averaged collision cross-section (CCS). Compact, tightly folded conformations will have smaller CCS values and shorter drift times, while more extended, open conformations will have larger CCS values and longer drift times.

By measuring the drift time distribution, it is possible to identify the presence of different conformers of this compound in the gas phase. This information is valuable for understanding the three-dimensional structure of the molecule and how it might interact with other molecules. While specific experimental IM-MS data for this compound is not available, the technique holds significant potential for resolving and characterizing its conformational landscape.

| Analytical Technique | Information Obtained | Relevance to this compound |

|---|---|---|

| Ion Mobility Mass Spectrometry (IM-MS) | Collision Cross-Section (CCS) | Provides information on the gas-phase size and shape of the molecule. |

| Separation of Conformers | Can distinguish between different spatial arrangements (puckering) of the pyrrolidine ring. | |

| Separation of Isomers | Can potentially differentiate between stereoisomers. |

Stereochemical Dynamics and Enantiomeric Purity Analysis of Isopropyl R 1 Methyl Pyrrolidin 3 Yl Amine

Configurational Stability at the Chiral Pyrrolidine (B122466) Center

The configurational stability of the stereocenter at the C3 position of the pyrrolidine ring in Isopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amine is a critical parameter. The pyrrolidine ring, a five-membered saturated heterocycle, generally exhibits considerable stability. The carbon atom at the chiral center is sp³-hybridized, and its connection to four different substituents (a hydrogen atom, the isopropyl-amino group, and two different carbon atoms within the ring) is what confers its chirality. The stability of this center is high under normal conditions, meaning the molecule will retain its (R)-configuration. However, specific chemical or physical conditions can potentially lead to a loss of this stereochemical integrity through racemization.

Racemization at the C3 chiral center would involve the temporary removal of the proton at this position to form a planar, achiral carbanion or enamine-type intermediate, followed by non-stereospecific re-protonation.

Thermal Pathways: For simple saturated amines like this compound, thermal racemization is generally not a significant concern under typical laboratory or storage conditions. The C-H bond at the chiral center is strong, and exceedingly high temperatures would be required to induce homolytic cleavage or other reactions that could lead to racemization, likely causing decomposition of the molecule before significant racemization occurs.

Chemical Pathways: Chemical racemization presents a more plausible, albeit still challenging, pathway. This typically requires the presence of a strong base capable of deprotonating the C3 carbon. The acidity of the C-H bond at the C3 position is very low, making it resistant to abstraction. However, under forcing conditions with exceptionally strong bases, a transient carbanion could be formed. The subsequent reprotonation would occur from either face of the planar intermediate, leading to a mixture of (R) and (S) enantiomers. Another potential, though less likely, pathway could involve a dehydrogenation-hydrogenation sequence catalyzed by a metal catalyst, which would proceed through a prochiral intermediate.

The stereochemical integrity of the C3 chiral center is generally robust under both acidic and basic conditions commonly employed in organic synthesis and analysis.

Acid Catalysis: In the presence of acid, both the tertiary amine within the pyrrolidine ring and the secondary exocyclic amine will be protonated. This protonation does not directly affect the C-H bond at the chiral center. Therefore, acid catalysis is not expected to induce racemization at the C3 position. Studies on related proline derivatives, which also feature a pyrrolidine ring, have shown that acid-catalyzed epimerization can occur at the alpha-carbon to a carbonyl group, but this mechanism is not applicable to this compound due to the absence of such an activating group.

Base Catalysis: As mentioned, racemization under basic conditions would necessitate the abstraction of the proton from the C3 carbon. Weak to moderately strong bases are insufficient to cause this deprotonation. The stereochemical integrity is therefore maintained in the presence of common bases like hydroxides or carbonates. Only very strong bases, such as organolithium reagents or potassium tert-butoxide in an aprotic solvent, might have the potential to initiate racemization, but such conditions are extreme and not typically encountered during standard handling or application of the compound. Research on similar 3-aminopyrrolidine (B1265635) derivatives has shown that epimerization during chemical reactions is often negligible, suggesting a high degree of configurational stability at the C3 position.

Nitrogen Inversion Barriers and Dynamics of the Amine Moiety

This compound contains two nitrogen atoms: a tertiary amine as part of the N-methylated pyrrolidine ring and a secondary amine in the exocyclic isopropylamine (B41738) group. Both of these nitrogen atoms are subject to a process known as pyramidal inversion or nitrogen inversion.

This process involves the nitrogen atom and its three substituents rapidly oscillating through a planar transition state, much like an umbrella turning inside out. For most acyclic and many cyclic amines, the energy barrier to this inversion is very low. Consequently, if a nitrogen atom with three different substituents would otherwise be a chiral center, this rapid inversion leads to racemization, making it impossible to isolate separate enantiomers at room temperature.

For the exocyclic secondary amine in this compound, the energy barrier for nitrogen inversion is expected to be very low (typically in the range of 5-10 kcal/mol). This means that at room temperature, the nitrogen atom inverts billions of times per second. As a result, this nitrogen is not considered a stable stereocenter.

Methods for Enantiomeric Excess Determination

Determining the enantiomeric excess (e.e.) is crucial to ensure the optical purity of a sample of this compound. Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are the most powerful and widely used techniques for this purpose.

Chiral HPLC is a premier method for separating enantiomers and quantifying their relative amounts. The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

Methodology: For the analysis of a basic amine like this compound, polysaccharide-based CSPs are often highly effective. Columns based on derivatives of cellulose (B213188) or amylose (B160209), such as amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dimethylphenylcarbamate), are excellent candidates. The separation can typically be performed in normal-phase, polar organic, or reversed-phase modes.

Normal-Phase/Polar Organic Mode: A mobile phase consisting of a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier such as isopropanol (B130326) or ethanol (B145695) is commonly used. To improve peak shape and reduce tailing for the basic amine analyte, a small amount of a basic additive like diethylamine (B46881) (DEA) or isopropylamine is often added to the mobile phase.

Reversed-Phase Mode: An aqueous buffer mixed with an organic solvent like acetonitrile (B52724) or methanol (B129727) would be employed.

Detection is typically carried out using a standard UV detector. The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Illustrative Chiral HPLC Separation Data

| Parameter | Value |

|---|---|

| Column | Amylose tris(3,5-dimethylphenylcarbamate) CSP |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 220 nm |

| Retention Time (R)-enantiomer | 8.5 min |

| Retention Time (S)-enantiomer | 10.2 min |

| Resolution (Rs) | 2.1 |

| Enantiomeric Excess (% e.e.) | >99% (based on peak area integration) |

This data is illustrative and represents a typical separation for a chiral amine on a polysaccharide-based CSP.

Chiral GC is another highly sensitive and efficient method for enantiomeric excess determination, particularly for volatile compounds. For amines, derivatization is sometimes employed to improve volatility and chromatographic performance, though direct analysis is also possible.

Methodology: The most common CSPs for the GC separation of chiral amines are based on derivatized cyclodextrins. These are cyclic oligosaccharides that have a chiral, hydrophobic cavity. A column where a derivatized β-cyclodextrin is coated on a polysiloxane stationary phase would be a suitable choice.

The analysis would involve injecting a solution of the amine onto the GC column. The oven temperature is a critical parameter that can be adjusted to optimize the separation; lower temperatures often lead to better resolution. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection.

Derivatization (Optional): To enhance volatility and potentially improve separation, the amine can be derivatized with an achiral reagent, such as trifluoroacetic anhydride (B1165640), to form the corresponding amide prior to GC analysis.

Illustrative Chiral GC Separation Data

| Parameter | Value |

|---|---|

| Column | Derivatized β-cyclodextrin on polysiloxane |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | Isothermal at 120 °C |

| Detector | Flame Ionization Detector (FID) at 250 °C |

| Retention Time (R)-enantiomer | 15.3 min |

| Retention Time (S)-enantiomer | 15.9 min |

| Resolution (Rs) | 1.8 |

| Enantiomeric Excess (% e.e.) | >99% (based on peak area integration) |

This data is illustrative and represents a typical separation for a chiral amine on a cyclodextrin-based GC column.

NMR Spectroscopy with Chiral Derivatizing Agents or Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the determination of the enantiomeric purity of chiral molecules like this compound. Since enantiomers are spectroscopically indistinguishable in an achiral environment, the use of chiral auxiliaries is necessary to induce diastereomeric differentiation. This is primarily achieved through two main approaches: the use of chiral derivatizing agents (CDAs) or chiral shift reagents (CSRs), also known as chiral solvating agents (CSAs) when the interaction is non-covalent. nih.govwikipedia.org

Chiral Derivatizing Agents (CDAs):

The primary amine functionality in this compound allows for its reaction with a variety of enantiomerically pure CDAs to form a pair of diastereomers. These diastereomers possess distinct physical properties and, crucially, different NMR spectra. wikipedia.org The covalent bond formation results in stable diastereomeric products that can be readily analyzed.

Commonly used CDAs for primary amines include Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) and its acyl chloride, as well as camphorsulfonyl chloride. researchgate.netbath.ac.ukfordham.edu For instance, reacting a sample of this compound with (S)-(+)-10-camphorsulfonyl chloride would yield two diastereomeric sulfonamides. The protons in the vicinity of the chiral centers in these two diastereomers will experience different magnetic environments, leading to separate signals in the ¹H NMR spectrum. The relative integration of these distinct signals directly corresponds to the ratio of the enantiomers in the original sample.

The chemical shift difference (Δδ) between the signals of the two diastereomers is a critical parameter for accurate quantification. A larger Δδ value allows for better resolution and more precise integration. The magnitude of this difference is influenced by the specific CDA used, the solvent, and the temperature of the analysis.

Illustrative NMR Data for Diastereomeric Derivatives:

The following table provides a hypothetical yet representative example of ¹H NMR data for the diastereomeric sulfonamides formed from the reaction of a scalemic mixture of Isopropyl-(1-methyl-pyrrolidin-3-yl)-amine with an enantiopure chiral derivatizing agent like (1S)-(+)-10-camphorsulfonyl chloride. The protons on the isopropyl group and the methyl group on the pyrrolidine ring are often well-resolved.

| Proton | Chemical Shift (δ) for (R,S)-diastereomer (ppm) | Chemical Shift (δ) for (S,S)-diastereomer (ppm) | Chemical Shift Difference (Δδ) (ppm) |

|---|---|---|---|

| Isopropyl-CH | 3.15 | 3.12 | 0.03 |

| Isopropyl-CH₃ | 1.18 | 1.15 | 0.03 |

| Pyrrolidine-NCH₃ | 2.35 | 2.38 | 0.03 |

Chiral Shift Reagents (CSRs):

An alternative to covalent derivatization is the use of chiral lanthanide shift reagents, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)). nih.govchemistnotes.com These paramagnetic complexes form transient, diastereomeric complexes with the amine. The Lewis acidic lanthanide center coordinates to the lone pair of electrons on the amine's nitrogen atom. chemistnotes.com This interaction induces significant changes in the chemical shifts of the protons near the coordination site, with the magnitude of the shift being dependent on the specific diastereomeric complex formed. nih.gov

This approach offers the advantage of being non-destructive and reversible. The enantiomeric purity can be determined directly from the NMR spectrum of the amine in the presence of the CSR. However, challenges such as line broadening and the need for careful control of the substrate-to-reagent ratio can arise. tcichemicals.com

Polarimetry and Optical Rotation Measurements

Polarimetry is a classical and valuable technique for the analysis of chiral compounds, based on their ability to rotate the plane of polarized light. This property, known as optical activity, is a hallmark of enantiomers. Each enantiomer of a chiral compound will rotate the plane of polarized light to an equal but opposite extent. For this compound, the (R)-enantiomer will exhibit a specific rotation ([α]) that is equal in magnitude but opposite in sign to that of its (S)-enantiomer.

The specific rotation is a characteristic physical property of a chiral compound and is defined by Biot's Law:

[α]Tλ = α / (l × c)

where:

[α] is the specific rotation

T is the temperature in degrees Celsius

λ is the wavelength of the light (commonly the sodium D-line at 589 nm)

α is the observed rotation in degrees

l is the path length of the polarimeter cell in decimeters (dm)

c is the concentration of the sample in grams per milliliter (g/mL) or grams per 100 milliliters (g/100mL)

By measuring the observed rotation of a sample of this compound of known concentration and path length, its specific rotation can be determined. This experimental value can then be compared to the specific rotation of the enantiomerically pure substance to determine the sample's enantiomeric excess (ee), also known as optical purity.

The enantiomeric excess is calculated using the formula:

ee (%) = ([α]observed / [α]max) × 100

where [α]max is the specific rotation of the pure enantiomer.

Expected Optical Rotation Data:

While the specific rotation value for this compound is not widely published, we can present a hypothetical but plausible data set based on structurally similar chiral amines. The sign of rotation for the designated (R)-enantiomer would need to be determined experimentally.

| Enantiomer | Hypothetical Specific Rotation [α]20D | Direction of Rotation |

|---|---|---|

| (R)-Isopropyl-(1-methyl-pyrrolidin-3-yl)-amine | +X° | Dextrorotatory |

| (S)-Isopropyl-(1-methyl-pyrrolidin-3-yl)-amine | -X° | Levorotatory |

| Racemic Mixture | 0° | Inactive |

Note: The value 'X' is a placeholder for the experimentally determined specific rotation. The sign of rotation for the (R)-enantiomer is presented here as positive for illustrative purposes.

This non-destructive technique is particularly useful for routine quality control and for providing a rapid assessment of the bulk enantiomeric composition of a sample.

Chemical Reactivity and Reaction Mechanisms of Isopropyl R 1 Methyl Pyrrolidin 3 Yl Amine

Basicity and Nucleophilicity Profiles

The endocyclic tertiary amine's basicity is expected to be similar to that of 1-methylpyrrolidine, which has a reported pKa of 10.3. The exocyclic secondary amine's basicity will be influenced by the electronic effects of the isopropyl group and the pyrrolidine (B122466) ring. Alkyl groups are electron-donating, which increases the electron density on the nitrogen atom and thus increases basicity. Therefore, the pKa value associated with the protonation of the secondary amine is expected to be in the typical range for acyclic secondary amines, which is generally around 11. For comparison, the pKa of the conjugate acid of pyrrolidine, a cyclic secondary amine, is 11.27. wikipedia.org The substitution on the ring and the presence of the isopropyl group will modulate this value.

The protonation equilibrium involves the following reactions:

Equation 1: Protonation of the exocyclic secondary amine (CH₃)₂CH-NH-((R)-1-methyl-pyrrolidin-3-yl) + H₂O ⇌ (CH₃)₂CH-NH₂⁺-((R)-1-methyl-pyrrolidin-3-yl) + OH⁻

Equation 2: Protonation of the endocyclic tertiary amine (CH₃)₂CH-NH-((R)-1-methyl-pyrrolidin-3-yl) + H₂O ⇌ (CH₃)₂CH-NH-((R)-1-methyl-pyrrolidinium-3-yl) + OH⁻

The specific pKa values will also be dependent on the solvent used for the determination due to differences in solvation of the protonated and unprotonated forms of the amine.

| Compound | Structure | pKa of Conjugate Acid |

|---|---|---|

| Pyrrolidine | C₄H₉N | 11.27 wikipedia.org |

| 1-Methylpyrrolidine | C₅H₁₁N | 10.3 |

| Piperidine | C₅H₁₁N | 11.22 |

| Diethylamine (B46881) | C₄H₁₁N | 10.98 |

| Triethylamine | C₆H₁₅N | 10.65 |

Nucleophilicity refers to the ability of the amine to donate its lone pair of electrons to an electrophilic atom other than a proton. masterorganicchemistry.com Generally, for amines, nucleophilicity correlates with basicity, but it is also highly sensitive to steric hindrance. masterorganicchemistry.com Isopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amine, being a secondary amine, is expected to be a potent nucleophile.

The order of nucleophilicity for simple amines is often secondary > primary > tertiary > ammonia (B1221849). masterorganicchemistry.com The increased nucleophilicity of secondary amines compared to primary amines is attributed to the electron-donating effect of the two alkyl groups. However, the bulky isopropyl group and the adjacent pyrrolidine ring in this compound may introduce steric hindrance, which could temper its reactivity towards bulky electrophiles.

While quantitative nucleophilicity data, such as Mayr's nucleophilicity parameters, are not available for this specific compound, its reactivity can be inferred. It is expected to be more nucleophilic than primary amines like propylamine (B44156) but potentially less nucleophilic than less hindered secondary amines like diethylamine, especially in reactions where the transition state is sterically demanding. The endocyclic tertiary amine is a significantly weaker nucleophile due to severe steric shielding by the pyrrolidine ring and the N-methyl group.

Electrophilic Reactions of the Amine Nitrogen

The exocyclic secondary amine nitrogen of this compound is the primary site for reactions with electrophiles. These reactions include N-alkylation and N-acylation, leading to a variety of important nitrogen-containing compounds.

N-Alkylation involves the formation of a new carbon-nitrogen bond by the reaction of the amine with an alkylating agent, such as an alkyl halide. The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism. youtube.com The secondary amine can be converted into a tertiary amine. Further alkylation can lead to the formation of a quaternary ammonium (B1175870) salt. libretexts.org

Reaction Scheme 1: N-Alkylation with an Alkyl Halide (R'-X) (CH₃)₂CH-NH-((R)-1-methyl-pyrrolidin-3-yl) + R'-X → (CH₃)₂CH-N(R')-((R)-1-methyl-pyrrolidin-3-yl) + HX

Over-alkylation to the quaternary ammonium salt can be an issue. nih.gov

N-Acylation is the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), to form an amide. libretexts.org This reaction is typically very rapid and exothermic.

Reaction Scheme 2: N-Acylation with an Acyl Chloride (R'-COCl) (CH₃)₂CH-NH-((R)-1-methyl-pyrrolidin-3-yl) + R'-COCl → (CH₃)₂CH-N(COR')-((R)-1-methyl-pyrrolidin-3-yl) + HCl

The nucleophilic character of the secondary amine allows for the synthesis of amides, ureas, and carbamates.

Amides: As mentioned above, amides are readily formed by N-acylation. Alternatively, they can be synthesized by the reaction of the amine with carboxylic acids in the presence of a coupling agent or by aminolysis of esters, though the latter is often a slower reaction. google.comresearchgate.net

Ureas: Substituted ureas are synthesized by the reaction of the amine with an isocyanate. nih.govnih.gov This reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the isocyanate. Alternatively, reactions with carbamoyl (B1232498) chlorides or phosgene (B1210022) followed by another amine can yield ureas.

Reaction Scheme 3: Urea Formation with an Isocyanate (R'-NCO) (CH₃)₂CH-NH-((R)-1-methyl-pyrrolidin-3-yl) + R'-NCO → (CH₃)₂CH-N(C(O)NHR')-((R)-1-methyl-pyrrolidin-3-yl)

Carbamates: Carbamates can be prepared by reacting the amine with a chloroformate, such as ethyl chloroformate, in the presence of a base to neutralize the HCl byproduct. google.com Another method involves the reaction with an alcohol and a carbonyl source like phosgene or its equivalents. google.com

Reaction Scheme 4: Carbamate (B1207046) Formation with a Chloroformate (R'-OCOCl) (CH₃)₂CH-NH-((R)-1-methyl-pyrrolidin-3-yl) + R'-OCOCl → (CH₃)₂CH-N(C(O)OR')-((R)-1-methyl-pyrrolidin-3-yl) + HCl

| Reaction Type | Electrophile | Product Class |

|---|---|---|

| N-Alkylation | Alkyl Halide (R'-X) | Tertiary Amine |

| N-Acylation | Acyl Chloride (R'-COCl) | Amide |

| Urea Formation | Isocyanate (R'-NCO) | Urea |

| Carbamate Formation | Chloroformate (R'-OCOCl) | Carbamate |

Role as a Ligand and Organocatalyst in Organic Transformations

Chiral amines, particularly those based on the pyrrolidine scaffold, are of significant interest in asymmetric synthesis. psu.edumappingignorance.org The structure of this compound, which features a stereocenter and two nitrogen atoms with different steric and electronic properties, makes it a promising candidate for use as both a chiral ligand in metal-catalyzed reactions and as an organocatalyst.

As a chiral ligand , the two nitrogen atoms can coordinate to a metal center, forming a five-membered chelate ring. The chiral environment created by the (R)-configured C3 position and the substituents on the exocyclic nitrogen can induce enantioselectivity in a variety of metal-catalyzed transformations, such as hydrogenations, cross-coupling reactions, and cycloadditions. The specific coordination mode and the resulting catalytic activity would depend on the metal and the reaction conditions.

As an organocatalyst , this amine can participate in reactions through two main pathways:

Enamine Catalysis: The secondary amine can react with a carbonyl compound (an aldehyde or a ketone) to form a chiral enamine intermediate. This enamine can then react with an electrophile, with the stereocenter on the pyrrolidine ring directing the stereochemical outcome of the reaction. This is a common mechanism for pyrrolidine-based catalysts in reactions like asymmetric aldol (B89426) and Michael additions. nih.gov

Brønsted Base/Hydrogen Bonding Catalysis: The amine can act as a chiral Brønsted base or participate in hydrogen bonding to activate a substrate and control the stereochemistry of a reaction. psu.edu

While specific applications of this compound as a ligand or organocatalyst are not extensively documented in readily available literature, its structural similarity to well-established catalysts, such as derivatives of proline and other chiral diamines, strongly suggests its potential in asymmetric synthesis. nih.govacs.org

Oxidative and Reductive Pathways Involving the Pyrrolidine Ring and Amine Group

The oxidation of this compound is expected to primarily target the nitrogen atoms. The molecule contains two potential sites for N-oxidation: the tertiary amine within the pyrrolidine ring and the secondary amine of the isopropylamino group.

Tertiary amines are generally more susceptible to N-oxidation than secondary amines. Studies on N-methylpyrrolidine (NMP), a structurally related compound, show that it is readily oxidized to form N-methylpyrrolidine-N-oxide. psu.edunih.gov This transformation can be achieved using common oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA). proquest.comasianpubs.org The reaction involves the nucleophilic attack of the tertiary nitrogen atom on the oxidant.

Therefore, it is highly probable that under controlled oxidation conditions, this compound would undergo selective N-oxidation at the more nucleophilic tertiary nitrogen of the N-methylpyrrolidine ring, yielding the corresponding N-oxide. acs.org Oxidation of the secondary amine to a hydroxylamine (B1172632) or nitrone is also possible but would likely require harsher conditions or different reagents. It is possible to achieve selective oxidation of a less reactive amine if the more reactive amine is first protonated, effectively protecting it from oxidation. nih.gov

Table 2: Predicted Products of Selective Oxidation

| Oxidation Site | Reagent Example | Predicted Major Product |

|---|---|---|

| Tertiary Amine (N1) | H₂O₂ or mCPBA | (R)-3-(isopropylamino)-1-methylpyrrolidine 1-oxide |

The oxidation can also occur at the carbon atom alpha to the nitrogen, leading to the formation of an iminium ion intermediate, which could be trapped by a nucleophile or further oxidized to a lactam. psu.edu

The pyrrolidine ring in this compound is fully saturated and therefore cannot be further hydrogenated without ring opening. However, the reverse reaction, dehydrogenation, is a significant pathway.

Recent studies have shown that N-substituted pyrrolidines can be catalytically dehydrogenated to form the corresponding aromatic pyrroles. nih.govacs.org A particularly effective method uses tris(pentafluorophenyl)borane, B(C₆F₅)₃, as a catalyst in the presence of an alkene as a hydrogen acceptor. The proposed mechanism involves an initial rate-determining hydride abstraction from the C-H bond alpha to the pyrrolidine nitrogen, forming an iminium borohydride (B1222165) intermediate. acs.org Subsequent deprotonation and a second hydride abstraction event lead to the formation of the aromatic pyrrole (B145914) ring. N-alkyl substituted pyrrolidines have been successfully dehydrogenated using this method. nih.gov

Catalytic dehydrogenation can also be achieved using transition metal catalysts, such as palladium supported on silica (B1680970) gel, at elevated temperatures. google.com Applying these methods to this compound would be expected to yield a substituted N-methylpyrrole.

Mechanistic Investigations of Key Reactions

To elucidate the precise mechanisms of reactions involving this compound, particularly in a catalytic role, several experimental techniques could be employed.

Reaction Order Determination: To understand the role of the amine in a catalytic reaction, determining the reaction order with respect to the catalyst is a crucial first step. This is typically done by measuring the initial reaction rate at varying concentrations of the catalyst while keeping all other reactant concentrations constant. A plot of log(rate) versus log([catalyst]) would yield a straight line with a slope equal to the order of the reaction with respect to the catalyst. solubilityofthings.comlibretexts.org Modern graphical methods that use the entire reaction profile, rather than just initial rates, can also provide a rapid and accurate determination of the catalyst order. nih.gov

Kinetic Isotope Effects (KIE): The KIE is a powerful tool for probing the transition state of a rate-determining step. wikipedia.org It is measured by comparing the rate of a reaction using a substrate containing a heavy isotope (e.g., deuterium (B1214612), D) to the rate with the normal isotope (hydrogen, H).

Primary KIE: If the amine were acting as a Brønsted base to abstract a proton in the rate-determining step, replacing that proton with deuterium would result in a significant primary KIE (kH/kD > 1), as the C-D bond is stronger and harder to break than the C-H bond. acs.org Large KIE values have been observed in proton transfer steps for various amine-catalyzed reactions. wikipedia.org

Secondary KIE: If isotopic substitution is at a position not directly involved in bond breaking, a smaller secondary KIE may be observed. This can provide information about changes in hybridization at that center in the transition state. wikipedia.org

By systematically applying these methods to a reaction catalyzed by this compound, a detailed picture of the reaction mechanism and the nature of the rate-limiting transition state could be developed.

Isolation and Characterization of Reaction Intermediates

Currently, there is a lack of specific, publicly accessible research detailing the isolation and characterization of reaction intermediates involving this compound. Scientific investigations that would typically employ techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, or X-ray crystallography to identify and characterize transient species in reactions involving this compound have not been reported in the reviewed literature. Such studies are crucial for understanding the step-by-step pathway of a chemical transformation and for optimizing reaction conditions. The absence of this data prevents a detailed discussion on the specific intermediates that may form during its synthesis or subsequent reactions.

Energy Profiles and Transition State Analysis

While general principles of amine reactivity can be applied, the specific stereochemistry and substitution pattern of this compound would introduce unique electronic and steric effects that necessitate dedicated computational studies for an accurate understanding. The lack of such specific data underscores a need for further research into the fundamental chemical behavior of this compound.

Computational Chemistry and Molecular Modeling Studies of Isopropyl R 1 Methyl Pyrrolidin 3 Yl Amine

Quantum Chemical Calculations.

Quantum chemical calculations offer a powerful lens to examine the electronic structure and energetic characteristics of Isopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amine. These methods, grounded in the principles of quantum mechanics, provide detailed information that is often inaccessible through experimental techniques alone.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic properties of molecules like this compound. DFT calculations can determine the molecule's ground-state electronic structure, offering insights into its stability and reactivity.

Electronic Structure and Orbital Analysis: DFT methods are used to calculate the energies and shapes of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. For similar pyrrolidine (B122466) derivatives, DFT studies have shown how substituents can alter these frontier orbital energies, thereby tuning the molecule's electronic behavior.

Charge Distribution: The distribution of electron density within this compound can be analyzed using population analysis methods like Natural Bond Orbital (NBO) analysis. This provides information on atomic charges and the nature of chemical bonds. Such analyses can reveal the most electropositive and electronegative sites in the molecule, which are crucial for understanding intermolecular interactions. For instance, the nitrogen atoms in the pyrrolidine ring and the amine group are expected to be regions of high electron density.

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

Note: The data in this table is illustrative and represents typical values that might be obtained from DFT calculations for a molecule of this type.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods are known for their high accuracy in predicting molecular energies and structures.

For molecules similar in structure to this compound, ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can be employed to obtain highly accurate geometric parameters, including bond lengths, bond angles, and dihedral angles. These calculations are also invaluable for determining relative energies of different conformers with a high degree of confidence. Studies on related bicyclic compounds have demonstrated the power of ab initio methods in confirming conformational preferences observed in solution.